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molecular formula C11H11NO3 B133817 5-Methoxyindole-3-acetic acid CAS No. 142396-09-6

5-Methoxyindole-3-acetic acid

Cat. No. B133817
M. Wt: 205.21 g/mol
InChI Key: COCNDHOPIHDTHK-UHFFFAOYSA-N
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Patent
US09346803B2

Procedure details

A reaction mixture containing 2-(5-methoxy-1H-indol-3-yl)acetic acid (0.5 g, 2.44 mmol) and BOP-Cl (0.62 g, 2.44 mmol) in 7 mL of anhydrous CH2Cl2 was treated with triethyl amine (0.49 g, 4.87 mmol) and allowed to stir at ambient temperature for 5 min. The mixture was then combined with anhydrous methanol (0.34 mL) and continuously stirred overnight at room temperature. Following dilution with dichloromethane (30 mL), the organic solution was washed with water (2×15 mL), dried over Na2SO4, and filtered (using a commercial phase separator syringe with attached drying cartridge). The organic filtrate was collected and concentrated in vacuo and the crude ester was purified by flash chromatography on silica gel (ethyl acetate/hexane gradient) to afford the title compound as viscous yellow oil, which permanently crystallized upon storage at −20° C. (453 mg, 85%). C12H13NO3, Mr=219.24; 1H NMR (400 MHz, DMSO-d6) d: 3.60 (s, 3H), 3.70 (s, 2H), 3.74 (s, 3H), 6.72 (dd, J=2.4/8.8 Hz, 1H), 6.96 (d, J=2.4 Hz, 1H), 7.19 (d, J=2.4 Hz, 1H), 7.23 (d, J=8.8 Hz, 1H), 10.77 (s, 1H); LCMS (ESI) tR: 1.95 min (>99%, UV254), m/z: 220.1 [M+1]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH2:12][C:13]([OH:15])=[O:14].[CH2:16]1N(P(Cl)(N2C(=O)OCC2)=O)C(=O)OC1.C(N(CC)CC)C.CO>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH2:12][C:13]([O:15][CH3:16])=[O:14]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC=1C=C2C(=CNC2=CC1)CC(=O)O
Name
Quantity
0.62 g
Type
reactant
Smiles
C1COC(=O)N1P(=O)(N2CCOC2=O)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.49 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.34 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic solution was washed with water (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered (using a commercial phase separator syringe with attached drying cartridge)
CUSTOM
Type
CUSTOM
Details
The organic filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude ester was purified by flash chromatography on silica gel (ethyl acetate/hexane gradient)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC=1C=C2C(=CNC2=CC1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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